molecular formula C7H12O4 B11768424 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid

3-Methoxytetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B11768424
M. Wt: 160.17 g/mol
InChI Key: PAVZUFUFKUFYCJ-UHFFFAOYSA-N
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Description

3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a methoxy group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 4-hydroxybutanal with methanol in the presence of an acid catalyst to form the tetrahydropyran ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxytetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxytetrahydro-2H-pyran-4-carboxylic acid
  • 3-Methoxytetrahydro-2H-pyran-4-methanol
  • 3-Methoxytetrahydro-2H-pyran-4-amine

Uniqueness

3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-methoxyoxane-4-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-10-6-4-11-3-2-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

PAVZUFUFKUFYCJ-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC1C(=O)O

Origin of Product

United States

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